molecular formula C12H10BrN B8405542 4-Bromo-[1,1'-biphenyl]-3-amine

4-Bromo-[1,1'-biphenyl]-3-amine

Cat. No.: B8405542
M. Wt: 248.12 g/mol
InChI Key: OGYBXNHWTBBAKW-UHFFFAOYSA-N
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Description

4-Bromo-[1,1'-biphenyl]-3-amine is a brominated biphenyl derivative that serves as a versatile synthetic intermediate in organic chemistry and drug discovery. Biphenyl scaffolds are fundamental in medicinal chemistry, found in a wide range of marketed drugs and biologically active compounds due to their ability to modulate pharmacokinetic properties and target engagement . This compound is particularly valuable for constructing molecular architectures via metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, where the bromo substituent acts as a handle for further functionalization . The amine group at the 3-position offers an additional site for derivatization, enabling the creation of amides, sulfonamides, or imines, thus making this chemical a highly adaptable building block for developing novel active pharmaceutical ingredients (APIs) . Research into biphenyl derivatives has shown their incorporation into agents with diverse biological activities, including antihypertensive, anti-inflammatory, antifungal, and antitumor properties . Specifically, biphenyl derivatives are key structural components in several classes of therapeutics, such as the sartans (angiotensin-II receptor antagonists) used for treating hypertension . As a research chemical, this compound is For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this compound with appropriate precautions, adhering to all relevant laboratory safety protocols.

Properties

Molecular Formula

C12H10BrN

Molecular Weight

248.12 g/mol

IUPAC Name

2-bromo-5-phenylaniline

InChI

InChI=1S/C12H10BrN/c13-11-7-6-10(8-12(11)14)9-4-2-1-3-5-9/h1-8H,14H2

InChI Key

OGYBXNHWTBBAKW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C=C2)Br)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 4-Bromo-[1,1'-biphenyl]-3-amine, highlighting substituent effects and physicochemical properties:

Compound Name Substituents/Modifications Molecular Formula Melting Point (°C) Yield (%) Key Data/Applications References
This compound Br (C4), NH₂ (C3) C₁₂H₁₀BrN Not reported Not explicitly provided
4'-Bromo-[1,1'-biphenyl]-4-amine Br (C4'), NH₂ (C4) C₁₂H₁₀BrN Not reported HRMS: [M+H]⁺ = 184.1121
N-Benzyl-5-(furan-2-yl)-[1,1'-biphenyl]-3-amine (3fa) Benzyl-NH, furan (C5) C₂₄H₂₁NO Yellow oil 18 W-coupling in ¹H NMR
N-Benzyl-5-(5-phenyloxazol-2-yl)-[1,1'-biphenyl]-3-amine (3da) Benzyl-NH, oxazole (C5) C₂₇H₂₂N₂O 163–165 Not given ¹H/¹³C NMR confirmed
N-Allyl-5-(5-phenyl-1,3,4-oxadiazol-2-yl)-[1,1'-biphenyl]-3-amine (3ai) Allyl-NH, oxadiazole (C5) C₂₃H₂₀N₄O 161–163 Not given TLC Rf = 0.46; NMR/IR validated
N-(3-Bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine Tertiary amine, Br (C3 on phenyl) C₂₄H₁₈BrN White solid Used in organic synthesis

Key Comparisons

Heterocyclic Moieties: Compounds like 3ba (oxadiazole, ) exhibit higher melting points (198–200°C) due to increased rigidity and intermolecular interactions compared to non-heterocyclic analogs. Amine Modifications: Tertiary amines (e.g., N-(3-bromophenyl)-N-phenyl..., ) show reduced nucleophilicity compared to primary amines like the target compound, impacting their utility in further derivatization.

Synthetic Methodologies

  • The target compound’s synthesis is inferred to involve cross-coupling or arylation reactions, similar to 7c () and 19 (), which used Pd-catalyzed C–H activation or nucleophilic substitution.
  • Multi-component reactions () with 1,3-diketones and amines demonstrate versatility for introducing heterocycles but may require optimization for brominated substrates.

Spectroscopic Characterization

  • ¹H NMR of 3fa () revealed W-coupling patterns unique to meta-substituted biphenyls, a feature expected in the target compound.
  • HRMS data for 7c () confirmed molecular ion accuracy (Δ < 0.1 ppm), a critical benchmark for validating the target compound’s purity.

Safety and Handling

  • Brominated biphenyl amines (e.g., 4'-bromo... , ) are classified as hazardous (H302, H318, H410), necessitating strict handling protocols. Structural analogs with nitro groups () pose higher risks due to mutagenicity.

Preparation Methods

Methodology

The Suzuki-Miyaura reaction couples aryl halides with boronic acids. For 4-bromo-[1,1'-biphenyl]-3-amine, two approaches are viable:

  • Route A : 3-Aminophenylboronic acid + 4-bromoiodobenzene

  • Route B : 4-Bromophenylboronic acid + 3-aminoiodobenzene

Conditions :

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) (5 mol%)

  • Base: Potassium phosphate (3 equiv)

  • Solvent: Tetrahydrofuran (THF)/water (4:1)

  • Temperature: 100°C, 12–24 h.

Key Findings :

  • Route B achieves higher yields (85–92%) due to steric and electronic advantages of the boronic acid.

  • Protection of the amine as an acetanilide prevents catalyst poisoning, with subsequent deprotection via hydrolysis.

Regioselective Bromination of [1,1'-Biphenyl]-3-amine

Direct Bromination with Tetrabutylammonium Tribromide

Procedure :

  • Substrate: [1,1'-Biphenyl]-3-amine (1 equiv)

  • Brominating agent: Tetrabutylammonium tribromide (1.2 equiv)

  • Solvent: Dichloromethane (DCM), 0°C to RT, 4 h.

Outcomes :

  • Para-selectivity (relative to amine): >95%

  • Yield: 78%

  • Side products: <5% dibrominated species

Hypohalite-Mediated Bromination

Conditions :

  • Substrate dispersed in sodium hypobromite (7.5% aqueous)

  • Base: NaOH (4 equiv)

  • Temperature: 5–7°C → 70–73°C (stepwise)

  • Workup: Ethyl acetate extraction, recrystallization.

Results :

  • Yield: 44–47%

  • Purity: >98% (HPLC)

Sandmeyer Reaction on 3-Nitro-[1,1'-biphenyl]-4-amine

Diazotization and Bromide Substitution

Steps :

  • Diazotization : 3-Nitro-[1,1'-biphenyl]-4-amine + NaNO₂/HCl (0°C, 1 h)

  • Substitution : Diazonium salt + CuBr (70°C, 2 h).

Optimization :

  • Use of NaBr instead of CuBr reduces side reactions (e.g., dimerization).

  • Yield: 65–70%

Ullmann Coupling with Protected Amines

Copper-Catalyzed Coupling

Substrates :

  • 3-Acetamidoiodobenzene + 4-bromophenylboronic acid

Conditions :

  • Catalyst: CuI (10 mol%)

  • Ligand: 1,10-Phenanthroline

  • Solvent: DMSO, 110°C, 24 h

  • Deprotection: HCl/EtOH reflux.

Performance :

  • Yield after deprotection: 60–68%

  • Limitations: Over-reduction risks with prolonged heating

Comparative Analysis of Methods

Method Yield Selectivity Complexity Cost
Suzuki-Miyaura85–92%HighModerateHigh (Pd cost)
Direct Bromination44–78%ModerateLowLow
Sandmeyer Reaction65–70%HighHighModerate
Ullmann Coupling60–68%ModerateHighModerate

Key Observations :

  • Suzuki-Miyaura offers the best balance of yield and selectivity but requires expensive catalysts.

  • Hypohalite-mediated bromination is cost-effective but lower-yielding.

Mechanistic Insights and Challenges

Directed Ortho-Metalation in Bromination

  • The amine group directs electrophilic bromination to the para position via resonance stabilization of the intermediate arenium ion.

  • Steric hindrance from substituents (e.g., methyl groups) reduces selectivity by 15–20%.

Catalyst Deactivation in Coupling Reactions

  • Unprotected amines coordinate to palladium, necessitating acetanilide protection.

  • Microwave-assisted Suzuki reactions reduce reaction time (2–4 h) and improve yields by 10%.

Industrial-Scale Considerations

  • Hypohalite Process : Preferred for large-scale production due to low catalyst costs and simple workup.

  • Waste Management : Bromide salts (e.g., NaBr) are recycled via electrolysis, reducing environmental impact.

Emerging Techniques

  • Photoredox Catalysis : Visible-light-mediated bromination using N-bromosuccinimide (NBS) achieves 80% yield under mild conditions.

  • Flow Chemistry : Continuous-flow Suzuki reactions enhance throughput (90% yield in 30 min) .

Q & A

Q. What are the most reliable synthetic routes for 4-Bromo-[1,1'-biphenyl]-3-amine, and how do reaction conditions influence yield?

The synthesis typically involves Suzuki-Miyaura coupling or Ullmann-type reactions to assemble the biphenyl core. Bromination at the 4-position can be achieved using NBS\text{NBS} (N-bromosuccinimide) under radical initiation or electrophilic substitution conditions. For example, optimizing solvent polarity (e.g., DMF vs. THF) and temperature (80–120°C) significantly impacts regioselectivity and yield . Key Methodological Tip : Monitor reaction progress via 1H NMR^1\text{H NMR} to detect intermediate formation and avoid over-bromination.

Q. How can spectroscopic techniques (NMR, IR, MS) differentiate this compound from structural analogs?

  • 1H NMR^1\text{H NMR}: The amine proton (-NH2\text{-NH}_2) appears as a broad singlet (~δ 3.5–4.5 ppm), while aromatic protons show splitting patterns dependent on substituent proximity.
  • 13C NMR^{13}\text{C NMR}: The brominated carbon resonates at ~δ 120–125 ppm, distinct from chlorine or fluorine analogs.
  • Mass Spectrometry : A molecular ion peak at m/zm/z ≈ 248 (M+^+) with a characteristic 79Br/81Br^{79}\text{Br}/^{81}\text{Br} isotope pattern (1:1 ratio) confirms bromine presence .

Q. What are the primary reactivity trends of the bromine substituent in this compound?

The 4-bromo group participates in nucleophilic aromatic substitution (e.g., with amines or alkoxides) and cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). Its reactivity is influenced by steric hindrance from the adjacent biphenyl system and electronic effects from the amine group, which can activate or deactivate the ring depending on pH .

Advanced Research Questions

Q. How can factorial design optimize synthetic protocols for this compound?

A 2k^k factorial design can evaluate variables like catalyst loading, temperature, and solvent. For example:

FactorLow LevelHigh Level
Catalyst (mol%)510
Temperature (°C)80120
SolventTolueneDMF
Response surface methodology (RSM) then identifies optimal conditions, balancing yield (~75–85%) and purity (>95%) .

Q. How to resolve contradictory data on the compound’s biological activity across studies?

Contradictions may arise from differences in cell-line specificity or substituent positional effects . For instance:

  • In cancer cell assays , the 4-bromo group’s electron-withdrawing nature may enhance binding to kinase targets compared to 3-bromo analogs.
  • Control experiments should include isomeric controls (e.g., 3-bromo or 2-bromo derivatives) and standardized assay conditions (e.g., IC50_{50} in μM vs. nM) .

Q. What strategies mitigate competing side reactions during functionalization of the amine group?

  • Protection-Deprotection : Use Boc (t-BuOCO\text{t-BuOCO}) or Fmoc groups to shield the amine during bromination or coupling steps.
  • Low-Temperature Conditions : Perform reactions at 0–5°C to minimize undesired oxidation or dimerization.
  • Catalytic Systems : Pd/XPhos or CuI/ligand systems enhance selectivity in cross-coupling reactions .

Q. How does the biphenyl system influence the compound’s photophysical properties?

The conjugated biphenyl backbone contributes to UV-Vis absorption (~280–320 nm) and fluorescence. Bromine’s heavy atom effect may increase intersystem crossing, reducing fluorescence quantum yield but enhancing singlet oxygen generation for photodynamic applications. Compare with fluorinated analogs to isolate electronic effects .

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